molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B1320169
CAS No.: 183968-31-2
M. Wt: 235.66 g/mol
InChI Key: BHJFYLMSXLVHFU-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heterocyclic Quinolines : The boron trifluoride catalyzed 1,4-addition of 2,3-dihydro-5-methylfuran to N-(p-methoxy-benzylidene)-1,4-benzodioxan-6-amine resulted in the synthesis of compounds related to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline. These compounds did not show significant biological activity but contributed to the understanding of heterocyclic quinoline synthesis (Perricone, Elslager, & Worth, 1970).

  • Antiplasmodial Drug Research : A study on the synthesis of 7H-Indolo[2,3-c]quinoline, which is structurally similar to this compound, suggested that its methylated derivative, Isoneocryptolepine, could be a promising lead compound in searching for new antiplasmodial drugs (Hostyn et al., 2005).

  • Modulators of Multidrug Resistance : The synthesis of [1,4]dioxino[2,3-c]quinolines was described as helpful tools for three-dimensional quantitative structure-activity relationship studies in the field of modulators of multidrug resistance (Hiessböck & Kratzel, 1999).

  • Cytotoxicity Studies in Quinolines : In research focused on heterocyclic quinones, derivatives of quinoline compounds, including those structurally similar to this compound, showed varying degrees of cytotoxicity. This research provides insights into the potential medical applications of these compounds (Helissey et al., 1989).

  • Fluorescent Properties of Quinoxaline Derivatives : The synthesis and study of the fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives demonstrate the application of quinoline derivatives in the field of fluorescence and potentially in imaging technologies (Phadke & Rangnekar, 1989).

  • Antibacterial and Antifungal Activities : Pyridoquinolones, including compounds similar to this compound, were synthesized and showed varying degrees of antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Patel & Pathak, 2012).

  • Antioxidant Capacities in Furoquinolines : Synthesis of furoquinoline derivatives and their effects on radical-induced oxidation of DNA point to the role of quinoline derivatives in antioxidant research, which is crucial in the study of aging and degenerative diseases (Wang & Liu, 2012).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to this compound.

Properties

IUPAC Name

7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJFYLMSXLVHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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